(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile
Overview
Description
(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile is believed to be the microtubules within cancer cells. Microtubules are essential components of the cell cytoskeleton and play a critical role in cell division by forming the mitotic spindle, which is necessary for chromosome segregation during mitosis .
Mode of Action
This compound interacts with tubulin, the protein subunit of microtubules, inhibiting its polymerization. By binding to tubulin, the compound prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase. This disruption in microtubule dynamics triggers apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization affects several downstream pathways:
- Apoptosis Pathways : The disruption of microtubules activates intrinsic apoptotic pathways, involving the release of cytochrome c from mitochondria and the activation of caspases, which are proteases that execute cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the compound’s action results in the stabilization of tubulin in its unpolymerized form, leading to the inhibition of microtubule formation. At the cellular level, this causes cell cycle arrest and apoptosis, effectively reducing the proliferation of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability:
- Biomolecules : The presence of other proteins and enzymes can affect the compound’s binding affinity and metabolism .
This detailed understanding of the mechanism of action of (2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile provides insights into its potential as an anticancer agent and highlights the importance of considering various factors that influence its pharmacological profile.
: Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Properties
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c22-17-2-4-18(5-3-17)30(26,27)19(12-23)14-25-9-7-24(8-10-25)13-16-1-6-20-21(11-16)29-15-28-20/h1-6,11,14H,7-10,13,15H2/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZORKDYGIYFEFG-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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